Relative Retention Time (RRT) in USP 2025 HPLC Method: Efavirenz Amino Alcohol Methyl Carbamate vs. Amino Alcohol and Ethyl Carbamate
In the USP 2025 efavirenz drug substance monograph HPLC method (L10 column, methanol/water/TFA gradient, UV 250 nm), efavirenz amino alcohol methyl carbamate elutes with a relative retention time (RRT) of 1.33 relative to efavirenz (RRT = 1.00) [1]. This intermediate retention time distinguishes it from the earlier‑eluting efavirenz amino alcohol (RRT = 0.48) and the later‑eluting efavirenz amino alcohol ethyl carbamate (RRT = 1.53) [1][2]. The baseline resolution between these structurally similar carbamates is sufficient for accurate peak integration as confirmed by USP system suitability requirements [3].
| Evidence Dimension | Relative Retention Time (RRT) |
|---|---|
| Target Compound Data | RRT = 1.33 |
| Comparator Or Baseline | Efavirenz amino alcohol (RRT = 0.48); Efavirenz amino alcohol ethyl carbamate (RRT = 1.53) |
| Quantified Difference | Intermediate retention between early‑eluting amino alcohol (ΔRRT +0.85 vs. amino alcohol) and later‑eluting ethyl carbamate (ΔRRT −0.20 vs. ethyl carbamate) |
| Conditions | USP 2025 Efavirenz Monograph HPLC method: L10 column (4.6‑mm × 15‑cm; 5‑µm), mobile phase methanol/water/trifluoroacetic acid gradient, UV detection at 250 nm, flow rate 1.5 mL/min |
Why This Matters
Accurate RRT assignment is required for unambiguous impurity identification in release testing; misidentification due to substitution with an analog of similar but distinct RRT can lead to false compliance assessment and batch rejection.
- [1] United States Pharmacopeia (USP) 2025. Efavirenz Monograph: Table of Impurities with Relative Retention Times. View Source
- [2] USP 38. Efavirenz Tablets Monograph: Table 2 (Impurities Table). View Source
- [3] United States Pharmacopeia (USP) 2025. Chromatography ⟨621⟩ System Suitability. View Source
